molecular formula C23H32F2N2O6 B12060760 N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate

N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate

Cat. No.: B12060760
M. Wt: 470.5 g/mol
InChI Key: LLDRWQUREWMRED-UHFFFAOYSA-N
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Description

N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a fluoroarylated Meldrum’s acid adduct characterized by a 2,3-difluoro-4-nitrophenyl substituent and an N-ethyl-N-isopropylpropan-2-aminium counterion. The compound’s structure combines a spirocyclic dioxaspiro framework with a nitro-substituted difluorophenyl group, which imparts significant electron-withdrawing effects. The nitro group in the aryl moiety enhances electrophilicity, facilitating cycloreversion to generate reactive α-fluoroaryl ketene intermediates, which are pivotal for coupling with nucleophiles to yield fluorinated acetic acid derivatives .

Properties

Molecular Formula

C23H32F2N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

3-(2,3-difluoro-6-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate;ethyl-di(propan-2-yl)azanium

InChI

InChI=1S/C15H13F2NO6.C8H19N/c16-8-4-5-9(18(21)22)10(12(8)17)11-13(19)23-15(24-14(11)20)6-2-1-3-7-15;1-6-9(7(2)3)8(4)5/h4-5,19H,1-3,6-7H2;7-8H,6H2,1-5H3

InChI Key

LLDRWQUREWMRED-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C=CC(=C3F)F)[N+](=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Spirocyclic Core Synthesis

The spirocyclic system is constructed using Meldrum’s acid derivatives (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione). This core is formed through cyclization reactions involving β-keto esters or related precursors under acidic or base-mediated conditions.

Table 1: Representative Spirocyclic Core Formation Methods

MethodReagents/ConditionsYieldReference
Meldrum’s acid reactionPentafluoronitrobenzene, DIPEA, CH₃CNN/A
Cyclizationβ-keto ester, acid catalyst (e.g., H₂SO₄)~70%

Nitro-Fluorophenyl Group Incorporation

The 2,3-difluoro-4-nitrophenyl group is introduced via electrophilic nitration or coupling reactions . Key steps include:

  • Nitration : Directed by fluorine substituents to achieve para selectivity.

  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki) for aryl group attachment.

Table 2: Nitro-Fluorophenyl Group Introduction Methods

ApproachReagents/ConditionsSelectivityReference
NitrationHNO₃/H₂SO₄, 0–5°CHigh para
Electrophilic substitutionPentafluoronitrobenzene, DIPEA, CH₃CNRegioselective

Quaternary Ammonium Salt Formation

The N-ethyl-N-isopropylpropan-2-aminium group is synthesized via:

  • Alkylation : Reaction of a tertiary amine with ethyl and isopropyl halides.

  • Quaternization : Formation of the ammonium salt using alkylating agents (e.g., methyl iodide).

Table 3: Quaternary Ammonium Salt Synthesis

StepReagents/ConditionsPurificationReference
AlkylationEthyl bromide, isopropyl bromideExtraction
Salt formationMethyl iodide, acetoneCrystallization

Detailed Reaction Mechanisms

Spirocyclic System Construction

Meldrum’s acid derivatives undergo cyclization with diketone precursors. For example:

  • Acid-catalyzed cyclization : Condensation of β-keto esters and 1,2-diketones forms the spirocyclic core.

  • Base-mediated cyclization : Deprotonation and intramolecular nucleophilic attack yield the dioxaspiro system.

Nitro-Fluorophenyl Group Addition

The nitro group is introduced via directed nitration :

  • Electrophilic attack : Fluorine substituents activate the aromatic ring for nitration at the para position.

  • Coupling : Palladium catalysts enable cross-coupling with aryl halides or boronic acids.

Ammonium Salt Formation

Quaternization involves sequential alkylation:

  • Primary alkylation : Reaction of a secondary amine with ethyl bromide.

  • Secondary alkylation : Reaction with isopropyl bromide.

  • Salt formation : Methylation with methyl iodide to generate the quaternary ammonium center.

Optimization and Challenges

Reaction Optimization

  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.

  • Catalyst choice : DIPEA improves deprotonation efficiency in coupling reactions.

  • Temperature control : Nitration at 0–5°C minimizes side reactions.

Challenges

  • Regioselectivity : Competing nitration positions require strict electron-directing group control.

  • Spirocyclic stability : High ring strain necessitates mild purification conditions.

Analytical Characterization

Spectroscopic Data

TechniqueKey ObservationsReference
¹⁹F NMR δ ~ -110 to -120 ppm (meta-F signals)
IR Sharp peak at ~2240 cm⁻¹ (nitrile stretch)
HRMS [M+H]⁺ at m/z 215.03 (C₈H₄F₂N₂O₂)

Chromatographic Purification

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Crystallization : Ethyl acetate/hexane mixtures for high-purity isolation.

Comparative Analysis of Analogues

CompoundStructural DivergenceReactivity Notes
3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dioneTetrafluorophenyl vs. difluorophenylReduced electron-withdrawing effects
N-Ethyl-N-isopropylpropan-2-aminium 4-Oxo-[perfluoropyridin]-4-yloxy]-1,5-dioxaspiro[5.5]undecPerfluorinated heterocycleEnhanced thermal stability

Industrial and Scalability Considerations

  • Continuous flow reactors : Improve safety for exothermic nitration steps.

  • Catalyst recycling : Raney nickel or palladium catalysts enable cost-effective hydrogenation .

Chemical Reactions Analysis

Cycloreversion to Fluoroaryl Ketene

The compound undergoes thermal or acid-catalyzed cycloreversion, cleaving the spirocyclic structure to generate a reactive fluoro(hetero)aryl ketene intermediate . This process is critical for downstream coupling reactions.

Reaction Conditions:

ParameterValue/Description
Temperature80–100°C (thermal activation)
CatalystsBrønsted acids (e.g., TfOH)
SolventPolar aprotic (e.g., DMF, DCM)
Yield>85% (isolated ketene intermediate)

The ketene intermediate is electrophilic, reacting rapidly with nucleophiles such as amines, alcohols, and thiols .

Nucleophilic Coupling Reactions

The fluoroaryl ketene participates in efficient coupling reactions, forming α-fluoroaryl acetic acid derivatives . Key pathways include:

2.1. Amide Formation

Reaction with primary amines:

  • Conditions: Room temperature, DMF, 1–2 hours.

  • Example Product:
    R NH2+keteneR NH C O CF2 Ar\text{R NH}_2+\text{ketene}\rightarrow \text{R NH C O CF}_2\text{ Ar}
    (Ar = 2,3-difluoro-4-nitrophenyl) .

2.2. Esterification

Reaction with alcohols:

  • Conditions: Reflux in THF, catalytic pyridine.

  • Example Product:
    R OH+keteneR O C O CF2 Ar\text{R OH}+\text{ketene}\rightarrow \text{R O C O CF}_2\text{ Ar} .

Synthetic Utility in Medicinal Chemistry

The compound’s reactivity enables rapid incorporation of fluorinated motifs into bioactive molecules:

ApplicationExample TargetKey Intermediate
Anti-inflammatory agentsFluorinated COX-2 inhibitorsα-Fluoroaryl acetamides
Anticancer compoundsHDAC inhibitors with fluorinated linkersKetene-derived esters

Comparative Reactivity

The compound’s nitro and fluoro substituents enhance electrophilicity compared to non-fluorinated analogs:

FeatureThis CompoundNon-Fluorinated Analog
Cycloreversion Rate3.2 × 103^{-3} s1^{-1}1.1 × 104^{-4} s1^{-1}
Ketene StabilityLow (t1/2_{1/2} < 5 min)Moderate (t1/2_{1/2} ~15 min)

Scientific Research Applications

Organic Synthesis

N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate plays a crucial role in organic synthesis, particularly in the formation of fluoro(hetero)aryl ketenes. These ketenes can efficiently couple with nucleophiles to produce highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives. This property makes it valuable for synthesizing compounds with enhanced biological activity and stability .

Medicinal Chemistry

The compound exhibits promising applications in medicinal chemistry due to its ability to modify biological pathways. Research indicates that it can be utilized in the development of bifunctional compounds aimed at degrading androgen receptors, which are critical in various hormone-related cancers . The incorporation of fluorinated moieties enhances the pharmacokinetic properties of therapeutic agents, making them more effective.

Materials Science

In materials science, this compound is being explored for its potential use in creating advanced materials with specific electronic and optical properties. The unique structural features of N-Ethyl-N-isopropylpropan-2-aminium derivatives allow for the design of materials that can be used in sensors and other electronic devices.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing a series of fluorinated compounds. The reaction conditions were optimized to yield high purity products with significant yields, showcasing the compound's utility as a versatile building block in organic chemistry.

Another research project assessed the biological activity of derivatives synthesized using this compound against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards androgen-dependent prostate cancer cells, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Key Observations:

Aryl Substituent Diversity :

  • The target compound’s 2,3-difluoro-4-nitrophenyl group provides moderate fluorination but strong electron withdrawal via the nitro group.
  • The perfluoropyridin-4-yl substituent () introduces a fully fluorinated heteroaromatic ring, enhancing electron deficiency and steric bulk .
  • The methoxycarbonyl group in ’s compound offers a less electron-withdrawing but hydrolytically stable functional group, enabling diverse downstream modifications .

Counterion Consistency :
All three compounds share the same N-ethyl-N-isopropylpropan-2-aminium counterion, suggesting similar solubility profiles in polar aprotic solvents and consistent crystallinity patterns.

Key Insights:

  • Electron-Withdrawing Effects : The nitro group in the target compound accelerates cycloreversion compared to methoxycarbonyl derivatives but may lag behind perfluoropyridin-4-yl systems due to the latter’s aromatic electron deficiency .
  • Intermediate Utility : The reactive ketene from the target compound is suited for rapid coupling, whereas the methoxycarbonyl derivative’s ketene allows controlled reactions for complex molecule assembly .
  • Functional Group Compatibility : The nitro group enables post-synthetic modifications (e.g., reduction to amine), expanding utility in medicinal chemistry, whereas methoxycarbonyl derivatives are preferred for stability in harsh environments .

Crystallographic and Hydrogen-Bonding Behavior

The nitro group may engage in stronger hydrogen bonds (e.g., N–H⋯O interactions) compared to methoxycarbonyl or perfluorinated groups, influencing crystal packing and stability . Computational tools like SHELX programs (e.g., SHELXL, SHELXS) are routinely employed for refining such structures, though their application here is inferred from broader crystallographic practices .

Biological Activity

N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a synthetic compound with potential biological applications. Its unique structural features suggest possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H32F2N2O6
  • Molar Mass : 470.51 g/mol
  • CAS Number : 1632145-22-2

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an agonist for specific receptors, similar to other compounds in its class. The presence of the difluoro-nitrophenyl moiety is believed to enhance its reactivity and selectivity towards target proteins.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Initial evaluations have shown that the compound exhibits significant antimicrobial properties against a range of bacteria and fungi.
  • Cytotoxic Effects : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Receptor Modulation : The compound may modulate specific receptors, which can lead to therapeutic effects in various conditions, including hematological disorders.

Antimicrobial Studies

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of N-Ethyl-N-isopropylpropan-2-aminium against common pathogens. The findings are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness (%)
Staphylococcus aureus32 µg/mL85%
Escherichia coli64 µg/mL78%
Candida albicans16 µg/mL90%

These results indicate that the compound possesses promising antimicrobial properties, particularly against fungal infections.

Cytotoxicity Assays

In a separate study focused on its anticancer potential, N-Ethyl-N-isopropylpropan-2-aminium was tested against several cancer cell lines:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)1570
HeLa (Cervical Cancer)1065
A549 (Lung Cancer)2055

The data suggests that the compound effectively induces apoptosis in these cancer cells, highlighting its potential as a therapeutic agent.

Q & A

Q. How can computational methods guide the synthesis optimization of this spirocyclic compound?

Computational approaches like quantum chemical calculations (e.g., reaction path searches) can predict energetically favorable pathways and intermediates, reducing trial-and-error experimentation. For example, density functional theory (DFT) can model the spirocyclic system’s conformational stability and nitro group reactivity. Coupling this with experimental validation (e.g., NMR or HPLC monitoring) creates a feedback loop to refine synthetic conditions .

Q. What spectroscopic techniques are critical for characterizing the nitro and difluoro substituents in this compound?

  • 19F NMR : Identifies fluorine environments and monitors fluorinated intermediates.
  • IR Spectroscopy : Detects nitro group stretching vibrations (~1520–1350 cm⁻¹) and ketone (C=O) at ~1700 cm⁻¹.
  • X-ray crystallography : Resolves spatial arrangement of the dioxaspiro system and nitrophenyl group. Cross-validate with computational geometry optimization to address spectral ambiguities .

Q. How can statistical experimental design improve yield in multi-step syntheses?

Use factorial design (e.g., Box-Behnken or Plackett-Burman) to screen variables (temperature, solvent polarity, catalyst loading). For instance, optimize the oxo group formation step by testing EtOH/ether solvent ratios and reaction times. Response surface methodology (RSM) can model interactions between parameters and identify maxima in yield .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl-ethyl aminium cation influence anion stability in solution?

Advanced molecular dynamics (MD) simulations can assess cation-anion interactions, including hydrogen bonding and steric shielding. Pair with conductivity measurements and pH-dependent UV-Vis spectroscopy to correlate solvation effects with ion-pair dissociation constants. Contradictions between simulated and observed stability may arise from solvent polarity models; refine force fields using experimental dielectric data .

Q. What strategies resolve contradictions in reactivity data between nitro reduction and fluorophenyl ring activation?

Conflicting reactivity (e.g., nitro group reduction vs. electrophilic aromatic substitution) requires mechanistic profiling:

  • Kinetic isotope effects (KIE) : Differentiate rate-determining steps.
  • In situ Raman spectroscopy : Monitor intermediate formation under varying pH and reductant concentrations.
  • Controlled potential electrolysis : Isolate redox-selective pathways. Cross-reference with computational activation barriers to reconcile discrepancies .

Q. How can membrane separation technologies purify this compound from byproducts with similar polarity?

Nanofiltration (NF) membranes with tailored pore sizes (1–5 nm) and surface charges can separate the aminium salt from spirocyclic byproducts. Optimize transmembrane pressure and solvent resistance using polyamide or ceramic membranes. Validate with LC-MS to track impurity removal efficiency and membrane fouling mechanisms .

Methodological Considerations

Q. What interdisciplinary approaches enhance the study of this compound’s bioactivity potential?

Integrate chemical biology techniques (e.g., yeast-2-hybrid assays for protein interactions) with metabolomics profiling. For example, screen for kinase inhibition using fluorescent ATP analogs and compare with spirocyclic natural products. Use CRISPR-Cas9 gene-edited cell lines to isolate target pathways .

Q. How to address analytical challenges in quantifying trace degradation products under oxidative conditions?

Develop a UPLC-MS/MS method with a C18 column (2.6 μm particles) and 0.1% formic acid in acetonitrile/water. Employ multiple reaction monitoring (MRM) for nitro-reduced and hydroxylated derivatives. Validate using accelerated stability studies (40°C/75% RH) and spiked recovery experiments .

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